molecular formula C13H11N3O B1302485 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole CAS No. 265125-69-7

5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole

Cat. No.: B1302485
CAS No.: 265125-69-7
M. Wt: 225.25 g/mol
InChI Key: SLEUFOXJFRMHSK-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole is a heterocyclic compound that features both isoxazole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-unsaturated ketones with hydrazine derivatives to form the pyrazole ring, followed by cyclization with hydroxylamine to form the isoxazole ring . The reaction conditions often involve refluxing in methanol or ethanol with catalysts such as potassium carbonate or sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-phenyl-1H-pyrazole
  • 5-methoxy-2-(3-methyl-4-(1-phenyl-1H-pyrazol-4-yl)-5-isoxazolyl)phenol
  • 5-isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

Uniqueness

5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole is unique due to its dual-ring structure, which combines the properties of both isoxazole and pyrazole rings. This structural feature contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-12(11-7-8-14-15-11)13(16-17-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEUFOXJFRMHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372571
Record name 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

265125-69-7
Record name 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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